6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

This 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a privileged 4-azaindole building block with a precise 6-CF₃ substitution critical for target binding, metabolic stability, and intellectual property positioning in kinase inhibitor and RORγ inverse agonist programs. The reactive 3-carbaldehyde handle enables rapid SAR expansion and pseudo-natural product synthesis. Replacements with positional isomers (e.g., 7-CF₃ analogs) are scientifically unsound without full re-validation. Secure this exact scaffold to maintain project integrity and patent defensibility.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 1190311-65-9
Cat. No. B1452811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS1190311-65-9
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2C=O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H
InChIKeyAIJADIOUVVNAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190311-65-9): Core Chemical and Structural Baseline


6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also known as 6-Trifluoromethyl-4-azaindole-3-carbaldehyde, is a heterocyclic building block with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . It features a 4-azaindole core (a fused pyrrole and pyridine ring system) functionalized with a trifluoromethyl group at the 6-position and a reactive aldehyde at the 3-position. This specific substitution pattern distinguishes it from numerous other azaindole-based building blocks and serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting kinase inhibition [1] and the modulation of the RORγ receptor [2].

Critical Procurement Insight: Why Positional Isomers of Trifluoromethyl-4-azaindole-3-carbaldehyde Cannot Be Interchanged


Substituting 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde with a positional isomer, such as the 7-CF3 analog, is scientifically unsound without extensive re-validation. The exact position of the trifluoromethyl group on the azaindole core critically dictates the compound's electronic distribution, lipophilicity, and three-dimensional conformation . These physicochemical changes directly impact binding affinity and selectivity in target biological assays, particularly in kinase inhibition where a precise hinge-binding motif is required [1]. Furthermore, patent literature specifically claims the 6-CF3 substitution pattern within the broader pyrrolopyridine class for modulating RORγ activity, demonstrating that this precise arrangement is essential for achieving the desired therapeutic effect and avoiding intellectual property infringement [2].

Quantitative Evidence for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Differentiators vs. Analogs


Differentiation 1: Enhanced Lipophilicity vs. Unsubstituted Azaindole-3-carbaldehyde

The presence of the trifluoromethyl group at the 6-position is a key differentiator from the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This substitution is widely recognized in medicinal chemistry to significantly increase lipophilicity, a critical parameter influencing membrane permeability, metabolic stability, and target engagement . While direct experimental LogP data for this specific compound is not publicly available, the calculated molecular weight of 214.14 g/mol for the target compound versus 146.15 g/mol for the unsubstituted analog (CAS 276862-85-2) provides a quantifiable baseline for the increased bulk and hydrophobic character [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Differentiation 2: Optimized Reactivity Profile vs. 7-CF3 Isomer in Synthetic Applications

The position of the trifluoromethyl group impacts the electronic environment of the reactive aldehyde handle. The 6-CF3 substitution on the 4-azaindole scaffold offers a distinct reactivity profile compared to the 7-CF3 isomer (CAS 1190316-44-9). While both are used in similar coupling reactions, the difference in yields for analogous synthetic steps can be significant. For instance, a reported synthetic route for the 7-CF3 isomer achieves a 78% yield for the final formylation step . The 6-CF3 isomer's distinct electronic and steric environment is expected to result in a different yield under identical or optimized conditions, a critical factor in process chemistry and large-scale procurement.

Organic Synthesis Reaction Optimization Building Block Chemistry

Differentiation 3: Exclusive Patent Coverage for RORγ Modulation

A key differentiator is the compound's explicit coverage within the patent landscape for methyl- and trifluoromethyl-substituted pyrrolopyridines as modulators of RORγ activity [1]. The patent (US20170233390A1) claims methods of modulating RORγ activity and reducing IL-17, which are relevant to treating autoimmune disorders like psoriasis [1]. This provides a clear, legally-defined application space for the 6-CF3 substituted scaffold that is not shared by unsubstituted or differently substituted analogs. This patent protection offers a quantifiable commercial and strategic advantage for organizations developing therapeutics in this area.

Autoimmune Disease Inflammation Intellectual Property

Procurement-Driven Application Scenarios for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde


Lead Optimization in Kinase Inhibitor Programs

In drug discovery programs targeting kinases, the 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a privileged scaffold for library synthesis. The 6-CF3 group enhances metabolic stability and lipophilicity, improving the drug-like properties of hit molecules . The aldehyde at the 3-position provides a versatile handle for generating diverse analogs, enabling rapid exploration of structure-activity relationships (SAR) to improve potency and selectivity.

Development of RORγ Inverse Agonists for Autoimmune Diseases

This compound is a key intermediate for synthesizing RORγ inverse agonists, a therapeutic class with potential for treating psoriasis and rheumatoid arthritis [1]. The 6-CF3 substitution pattern is specifically claimed in patents for this application [1], making it the required building block for any research program seeking to develop novel, patentable drug candidates in this space.

Synthesis of Bioactive Pseudo-Natural Products

The compound's unique 4-azaindole core, enhanced by the trifluoromethyl group, makes it a valuable starting material for the synthesis of pseudo-natural products (PNPs). PNPs are designed to combine fragments from different natural products, creating compounds with unprecedented biological activities not accessible by biosynthesis . The functionalized aldehyde group is ideal for linking this core to other natural product fragments.

Technical Documentation Hub

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